1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone
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Overview
Description
1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone typically involves the reaction of 2,2,2-trifluoroethylamine with an indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors can also be employed to facilitate the reaction under milder conditions, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethyl alcohol derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring structure is known to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,2,2-Trifluoro-ethyl)-1H-indol-5-yl]-ethanone
- 1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl]-ethanone
- 1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-ethanone
Uniqueness
1-[1-(2,2,2-Trifluoro-ethyl)-2,3-dihydro-1H-indol-5-yl]-ethanone is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where these properties can enhance the efficacy and bioavailability of potential drugs.
Properties
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)-2,3-dihydroindol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-8(17)9-2-3-11-10(6-9)4-5-16(11)7-12(13,14)15/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHBDQVRSUEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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